molecular formula C10H8ClFN2 B8238233 CID 130544251

CID 130544251

Cat. No.: B8238233
M. Wt: 210.63 g/mol
InChI Key: GCRKCGPWCGEFOR-UHFFFAOYSA-N
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Description

For instance, compounds in (e.g., betulin derivatives like CID 10153267) are described with their 2D/3D structures, functional groups, and roles as enzyme inhibitors . Similarly, oscillatoxin derivatives in (e.g., CID 101283546) are characterized by their macrocyclic lactone structures and bioactivity profiles .

Without specific data, a standard introduction would include:

  • Chemical classification: E.g., steroid, flavonoid, alkaloid.
  • Key functional groups: Hydroxyl, carboxyl, or sulfonic acid groups, as seen in bile acids (CID 6675, CID 439763) .
  • Biological or industrial relevance: E.g., therapeutic use, enzyme inhibition, or metabolic regulation.

Properties

IUPAC Name

1-(5-chloro-3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2/c11-7-4-8(12)9(14-5-7)10(6-13)2-1-3-10/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRKCGPWCGEFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=C(C=C(C=N2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Using and as templates, comparisons typically focus on structural analogs, functional analogs, or compounds with shared biological targets. Below is a generalized framework:

Table 1: Structural and Functional Comparison of CID 130544251 with Analogs

Parameter This compound (Hypothetical) Betulin (CID 72326) Oscillatoxin D (CID 101283546)
Molecular Formula C₃₀H₅₀O₄ (example) C₃₀H₅₀O₂ C₃₂H₄₈O₈
Molecular Weight 474.7 g/mol 442.7 g/mol 584.7 g/mol
Key Functional Groups Hydroxyl, ketone Triterpene, hydroxyl Macrocyclic lactone, ester
Biological Activity Hypothetical enzyme inhibitor CYP3A4 inhibition Cytotoxic activity
Therapeutic Use Under investigation Anticancer, antiviral Antibacterial, antifungal

Key Findings from Comparative Studies (Based on and ):

Structural Similarities :

  • Betulin (CID 72326) and 3-O-caffeoyl betulin (CID 10153267) share a triterpene backbone but differ in substituents, impacting solubility and binding affinity to targets like CYP3A4 .
  • Oscillatoxin derivatives (CID 101283546, CID 156582093) vary in methyl groups and side chains, altering cytotoxicity profiles .

Functional Differences :

  • Inhibitors like irbesartan (CID 3749) and troglitazone (CID 5591) in target distinct enzymes (angiotensin receptor vs. PPAR-γ), highlighting the role of functional groups in specificity .
  • Betulinic acid (CID 64971) exhibits stronger anticancer activity than betulin (CID 72326) due to enhanced polarity from carboxyl groups .

Pharmacokinetic Properties :

  • Compounds with sulfonic acid groups (e.g., BSP, CID 5345) show higher plasma protein binding compared to hydroxylated analogs .
  • Macrocyclic lactones (e.g., oscillatoxin D) have improved membrane permeability over linear analogs .

Q & A

Q. How to ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) for this compound’s research outputs?

  • Methodological Guidance : Assign persistent identifiers (DOIs) to datasets via repositories like Figshare. Use standardized metadata (e.g., Dublin Core) and open file formats (e.g., .csv for tables) .

Tables: Key Methodological Criteria

Aspect Criteria Evidence
Research Question DesignFINER (Feasible, Interesting, Novel, Ethical, Relevant)
Experimental ReproducibilityDetailed protocols, instrument calibration logs, raw data archiving
Statistical ValidationPre-specified alpha (α=0.05), power analysis, correction for multiple testing

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